3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 3,4-dimethoxyphenyl group at position 3 and a p-tolyl group (4-methylphenyl) at position 1.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-8-11-18(12-9-16)28-25-19-6-4-5-7-21(19)26-15-20(25)24(27-28)17-10-13-22(29-2)23(14-17)30-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHARQYKGQLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This compound features a complex structure that combines a pyrazole ring with a quinoline moiety and additional substituents that enhance its pharmacological potential. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Structural Characteristics
The structural features of this compound include:
- Pyrazole Ring : A five-membered ring contributing to the compound's biological activity.
- Quinoline Moiety : Known for its role in various medicinal applications.
- Methoxy Groups : The presence of methoxy groups at the 3 and 4 positions enhances solubility and biological interactions.
- p-Tolyl Substituent : This group may influence the compound's binding affinity to biological targets.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, compounds with similar structures have shown inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Table 1: Summary of Anti-inflammatory Activities of Pyrazolo[4,3-c]quinoline Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Not specified | Inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been explored extensively. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, structural modifications similar to those in this compound have been associated with enhanced cytotoxicity against cancer cells .
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazoloquinoline derivatives, it was found that specific substitutions at the phenyl ring significantly influenced cytotoxicity. For example, compounds with electron-donating groups demonstrated improved activity against breast cancer cell lines compared to their counterparts .
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of pyrazolo[4,3-c]quinoline derivatives indicate potential efficacy against bacterial strains. The presence of methoxy groups is believed to enhance membrane permeability, allowing for better interaction with microbial targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinoline derivatives have shown promise as anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Key analogs include:
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Exhibited IC50 values in the submicromolar range (0.12–0.35 µM) against LPS-induced NO production in RAW 264.7 cells, comparable to the reference drug 1400W .
- 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Demonstrated dual inhibition of iNOS and COX-2, suggesting a mechanism involving transcriptional regulation .
Comparison with 3-(3,4-Dimethoxyphenyl)-1-(p-Tolyl)-1H-Pyrazolo[4,3-c]quinoline: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility and membrane permeability compared to hydroxyl or carboxylic acid substituents in 2i and 2m.
Antimicrobial Activity
Pyrazoloquinolines with halogen or nitro substituents exhibit antimicrobial properties:
- 1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline: Showed MIC values of 4–8 µg/mL against S. aureus and C. albicans, comparable to ampicillin and ketoconazole .
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization of intermediates such as 2,4-dichloroquinoline-3-carbonitrile derivatives. Key steps include:
- Substitution reactions with aryl groups (e.g., p-tolyl) under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization via nucleophilic attack of a pyrazole precursor, optimized at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Critical parameters : Temperature >90°C improves cyclization efficiency but may increase side products. Yields range from 30–50% depending on substituent steric effects .
Q. How are spectroscopic techniques (¹H NMR, ¹³C NMR) used to confirm the structure of this compound?
Answer: Key spectral features include:
- ¹H NMR :
- Aromatic protons: Multiplet signals at δ 7.2–8.5 ppm for quinoline and pyrazole moieties .
- Methoxy groups: Singlets at δ 3.8–3.9 ppm (3,4-dimethoxyphenyl) .
- Methyl groups: Singlet at δ 2.5 ppm (p-tolyl CH₃) .
- ¹³C NMR :
- Quinoline carbons: Peaks at δ 145–160 ppm for sp² carbons .
- Validation : Compare with analogs like 6-fluoro-3-methyl-4-(4′-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline, where δ 8.47 ppm corresponds to quinoline protons .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) affect the compound’s photophysical or pharmacological properties?
Answer:
- Photophysical effects : Methoxy groups enhance electron-donating capacity, red-shifting emission wavelengths (e.g., λem = 444.5 nm for a fluoro-methyl analog vs. ~460 nm predicted for methoxy derivatives) .
- Pharmacological impact : Primary amino groups (e.g., NH₂ at position 3) increase solubility and binding affinity to kinase targets but reduce metabolic stability .
- Methodology : Use comparative SAR studies with analogs like 3-methyl-1H-pyrazolo[3,4-b]quinoxaline (CAS 374553-37-4) to assess substituent contributions .
Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazoloquinolines?
Answer:
- Data normalization : Account for assay variability (e.g., cell-line specificity, IC₅₀ measurement protocols) .
- Computational modeling : Perform docking studies to compare binding modes of 3,4-dimethoxyphenyl vs. 4-methylphenyl derivatives .
- Case study : Discrepancies in cytotoxicity between 3-methoxy and 3-methyl analogs may arise from differential interactions with ATP-binding pockets .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity and stability?
Answer:
- DFT calculations : Optimize geometry to identify reactive sites (e.g., pyrazole N1 for electrophilic substitution) .
- Solvent effects : Simulate stability in DMSO vs. aqueous buffers to guide formulation .
- Degradation pathways : Predict hydrolytic cleavage of methoxy groups under acidic conditions (pH <3) .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in kinase inhibition?
Answer:
- Kinase profiling : Use a panel of 50+ kinases to identify selectivity (e.g., JAK2, EGFR) .
- Cellular assays : Measure phospho-kinase levels via ELISA/Western blot after 24h treatment .
- Control experiments : Include structurally related inactive analogs (e.g., 3-unsubstituted pyrazoloquinolines) to confirm target specificity .
Q. How can synthetic byproducts or degradation products be characterized and minimized?
Answer:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
